molecular formula C13H16ClNO2 B2907269 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1215328-91-8

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No.: B2907269
CAS No.: 1215328-91-8
M. Wt: 253.73
InChI Key: DONXTPIJLIPVKI-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide” is likely a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide group . The “4-chloro” indicates a chlorine atom is attached to the fourth carbon of the benzene ring. The “N-((1-hydroxycyclopentyl)methyl)” suggests a cyclopentyl (a five-membered ring) with a hydroxyl group is attached to the nitrogen of the amide group .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring with a chlorine atom and an amide group attached. The amide group would be further substituted with a hydroxycyclopentyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the chlorine atom might be replaced by a nucleophile in a nucleophilic aromatic substitution reaction . The hydroxyl group could potentially be involved in reactions typical for alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential hazards .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models . If it’s intended for use in materials science or another field, research could focus on optimizing its properties for those applications .

Properties

IUPAC Name

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONXTPIJLIPVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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